molecular formula C17H17N3O B5875802 N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)isobutyramide

N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)isobutyramide

Cat. No.: B5875802
M. Wt: 279.34 g/mol
InChI Key: WCHAZQLIOPINIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)isobutyramide is a compound that belongs to the class of imidazo[1,2-a]pyridine derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The imidazo[1,2-a]pyridine scaffold is a valuable heterocyclic structure in medicinal chemistry due to its ability to interact with various biological targets.

Properties

IUPAC Name

N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O/c1-12(2)17(21)18-14-8-6-13(7-9-14)15-11-20-10-4-3-5-16(20)19-15/h3-12H,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCHAZQLIOPINIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=CC=C(C=C1)C2=CN3C=CC=CC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)isobutyramide typically involves the functionalization of the imidazo[1,2-a]pyridine core. One common method is the radical reaction approach, which allows for the direct functionalization of the imidazo[1,2-a]pyridine scaffold . This method involves the use of transition metal catalysis, metal-free oxidation, and photocatalysis strategies to achieve the desired product. Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)isobutyramide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups onto the imidazo[1,2-a]pyridine core.

Scientific Research Applications

N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)isobutyramide has been studied for its potential applications in various fields of scientific research. In chemistry, it serves as a valuable intermediate for the synthesis of more complex molecules. In biology and medicine, it has shown promise as an inhibitor of enzymes such as acetylcholinesterase, butyrylcholinesterase, and lipoxygenase . These inhibitory activities make it a potential candidate for the development of drugs for the treatment of diseases like Alzheimer’s disease and inflammation. Additionally, its ability to interact with multiple biological targets makes it a versatile compound for drug discovery and development.

Mechanism of Action

The mechanism of action of N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)isobutyramide involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This mechanism is particularly relevant in the context of Alzheimer’s disease, where cholinergic deficits are a hallmark. Similarly, its inhibition of lipoxygenase involves binding to the enzyme’s active site, reducing the production of pro-inflammatory leukotrienes.

Comparison with Similar Compounds

N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)isobutyramide can be compared with other imidazo[1,2-a]pyridine derivatives, such as N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)cinnamamide . While both compounds share the imidazo[1,2-a]pyridine core, their differing substituents confer unique biological activities. For example, the cinnamamide derivative has been shown to have distinct inhibitory profiles against various enzymes compared to the isobutyramide derivative. Other similar compounds include imidazo[1,2-a]pyrimidines, which also exhibit a wide range of biological activities and are used in drug development .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.